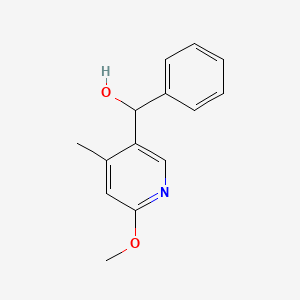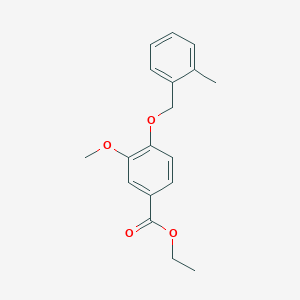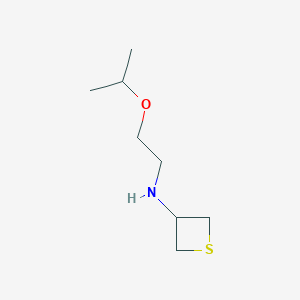
N-(2-Isopropoxyethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Isopropoxyethyl)thietan-3-amine: is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of an isopropoxyethyl group attached to the nitrogen atom of the thietan-3-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Isopropoxyethyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates with an appropriate amine. Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which is particularly useful for the synthesis of spirothietanes .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves the use of efficient and scalable synthetic routes. These methods may include the use of continuous flow reactors and catalytic processes to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N-(2-Isopropoxyethyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonates are used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thietane ring .
Scientific Research Applications
N-(2-Isopropoxyethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is used in the study of sulfur metabolism and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Isopropoxyethyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can act as a nucleophile, participating in various biochemical reactions. Its sulfur-containing structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Thietan-3-amine: A simpler analog without the isopropoxyethyl group.
Thietan-3-yl amine hydrochloride: A salt form with similar properties.
Spirothietanes: Compounds with a spirocyclic structure that share the thietane ring
Uniqueness: N-(2-Isopropoxyethyl)thietan-3-amine is unique due to the presence of the isopropoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H17NOS |
|---|---|
Molecular Weight |
175.29 g/mol |
IUPAC Name |
N-(2-propan-2-yloxyethyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-7(2)10-4-3-9-8-5-11-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
VMZDJMNTFBERNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCNC1CSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




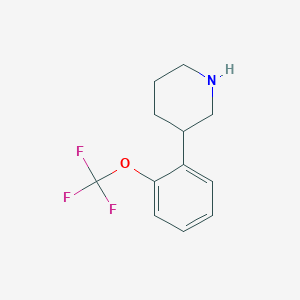

![Methyl2-methyl-4-{[(3-methyloxetan-3-yl)methyl]amino}but-2-enoate](/img/structure/B13013366.png)


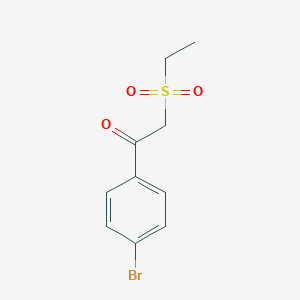
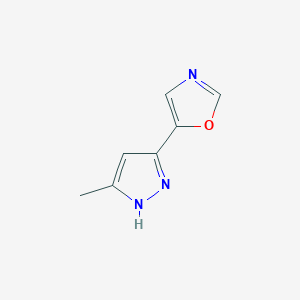
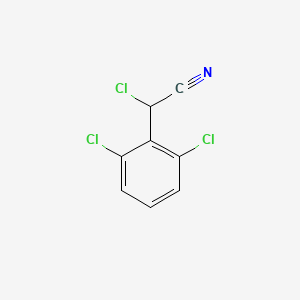
![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)

